molecular formula C11H22N2O2S B10885517 1-Cyclopentyl-4-(ethylsulfonyl)piperazine

1-Cyclopentyl-4-(ethylsulfonyl)piperazine

Cat. No.: B10885517
M. Wt: 246.37 g/mol
InChI Key: KIQKWBXGCWYNIE-UHFFFAOYSA-N
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Description

1-Cyclopentyl-4-(ethylsulfonyl)piperazine is a chemical compound with the molecular formula C11H22N2O2S. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopentyl-4-(ethylsulfonyl)piperazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the ring formation reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Another method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. These methods may include continuous flow synthesis, parallel solid-phase synthesis, and photocatalytic synthesis .

Chemical Reactions Analysis

Types of Reactions

1-Cyclopentyl-4-(ethylsulfonyl)piperazine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, sulfonyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted piperazine derivatives .

Scientific Research Applications

1-Cyclopentyl-4-(ethylsulfonyl)piperazine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-Cyclopentyl-4-(ethylsulfonyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the intended application of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 1-Cyclopentyl-4-(methylsulfonyl)piperazine
  • 1-Cyclopentyl-4-(propylsulfonyl)piperazine
  • 1-Cyclopentyl-4-(butylsulfonyl)piperazine

Comparison

1-Cyclopentyl-4-(ethylsulfonyl)piperazine is unique due to its specific ethylsulfonyl group, which imparts distinct chemical and biological properties compared to its analogs with different sulfonyl groups. The presence of the ethylsulfonyl group can influence the compound’s reactivity, solubility, and interaction with biological targets .

Properties

Molecular Formula

C11H22N2O2S

Molecular Weight

246.37 g/mol

IUPAC Name

1-cyclopentyl-4-ethylsulfonylpiperazine

InChI

InChI=1S/C11H22N2O2S/c1-2-16(14,15)13-9-7-12(8-10-13)11-5-3-4-6-11/h11H,2-10H2,1H3

InChI Key

KIQKWBXGCWYNIE-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)N1CCN(CC1)C2CCCC2

Origin of Product

United States

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